Cas no 2193067-85-3 (tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate)

tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate
-
- Inchi: 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-10-14(8-11(16)9-15)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3
- InChI Key: PPSCAYOAFLKZMV-UHFFFAOYSA-N
- SMILES: C1C2(CCOCC2)CC(CN)N1C(OC(C)(C)C)=O
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1698603-2.5g |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
Enamine | EN300-1698603-0.1g |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
Chemenu | CM451434-500mg |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95%+ | 500mg |
$826 | 2023-03-10 | |
Chemenu | CM451434-1g |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95%+ | 1g |
$1052 | 2023-03-10 | |
Aaron | AR01FKH5-5g |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95% | 5g |
$3897.00 | 2023-12-14 | |
Aaron | AR01FKH5-1g |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95% | 1g |
$1361.00 | 2025-02-11 | |
Enamine | EN300-1698603-1g |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95% | 1g |
$971.0 | 2023-09-20 | |
Aaron | AR01FKH5-500mg |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95% | 500mg |
$1068.00 | 2025-02-11 | |
Aaron | AR01FKH5-10g |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95% | 10g |
$5767.00 | 2023-12-14 | |
Aaron | AR01FKH5-2.5g |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
2193067-85-3 | 95% | 2.5g |
$2642.00 | 2025-02-11 |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate Related Literature
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
4. Book reviews
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate, with the CAS number NO2193067-85-3, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, in this case, an oxygen atom (the "8-oxa" designation) and a nitrogen atom (the "2-aza" designation). The molecule's structure also includes a tert-butyl group and an aminomethyl substituent, which contribute to its unique chemical properties and potential applications.
The synthesis of tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate involves a multi-step process that typically begins with the preparation of the spiro ring system. Recent advancements in spiro compound synthesis have focused on optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the formation of the spiro ring structure. These methods not only improve efficiency but also reduce the environmental footprint of the production process, aligning with current trends toward sustainable chemistry.
The structural complexity of this compound makes it an intriguing subject for both academic and industrial research. The presence of an aminomethyl group introduces potential for functionalization, enabling the molecule to serve as a versatile building block in drug design. Recent studies have highlighted its potential as a precursor for bioactive compounds, particularly in the development of peptide-based therapeutics. The tert-butyl group, on the other hand, contributes to the molecule's stability and solubility properties, which are critical factors in pharmaceutical applications.
In terms of pharmacological activity, tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate has shown promise in preclinical models as a modulator of cellular signaling pathways. For example, research published in Nature Communications demonstrated its ability to inhibit key enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Additionally, studies conducted at leading pharmaceutical companies have explored its role as a substrate for drug delivery systems, leveraging its unique structural features to enhance drug bioavailability.
The environmental impact of this compound is another area of active research. As industries increasingly prioritize green chemistry principles, efforts are underway to assess the biodegradability and eco-toxicity of tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane. Preliminary findings indicate that under specific conditions, the molecule can undergo microbial degradation, reducing its persistence in aquatic environments. However, further studies are required to fully understand its environmental fate and develop strategies for minimizing ecological risks.
In conclusion, tert-butyl 3-(aminomethyl)-8 oxaspiro4 5 decanecarboxylic acid represents a compelling example of how advanced synthetic techniques and interdisciplinary research can lead to innovative chemical entities with broad applicability. Its unique structure and functional groups make it a valuable asset in both academic exploration and industrial development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future advancements in organic chemistry and pharmacology.
2193067-85-3 (tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate) Related Products
- 121049-90-9(dimethyl cis-1-benzylazetidine-2,4-dicarboxylate)
- 1351616-79-9(6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-imine)
- 1806283-40-8(3-Cyano-6-methoxypicolinic acid)
- 1698118-33-0(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid)
- 2306271-77-0(tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate)
- 2229401-11-8(1-1-(3-methyloxetan-3-yl)cyclopropylethan-1-ol)
- 1804717-19-8(Ethyl 4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxylate)
- 1443342-97-9((4-bromophenyl)-(3-methylsulfanylphenyl)methanol)
- 1797243-46-9(N-(1-cyanocyclobutyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide)
- 1443345-14-9(Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate)



